molecular formula C21H20N6OS B2907884 N-(2,4-dimethylphenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 886935-33-7

N-(2,4-dimethylphenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B2907884
CAS No.: 886935-33-7
M. Wt: 404.49
InChI Key: SGUDRTNBLAUNNU-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a potent and selective small-molecule inhibitor of Salt-Inducible Kinase 3 (SIK3), a key regulator of the CREB-regulated transcription coactivator (CRTC) family. This compound has emerged as a critical pharmacological tool for dissecting the SIK-CRTC signaling axis and its role in disease pathogenesis. Its primary research application lies in oncology, where it demonstrates efficacy in suppressing the growth of hematological malignancies. The compound exerts its effects by inhibiting SIK3, which leads to the dephosphorylation and subsequent nuclear translocation of CRTCs, ultimately altering gene expression programs that drive cancer cell proliferation and survival source . Furthermore, its potent SIK3 inhibitory activity makes it a valuable compound for investigating other SIK3-mediated processes, including research into metabolic disorders, inflammatory responses, and fibrotic diseases, providing researchers with a means to probe novel therapeutic pathways.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-[(5-pyridin-3-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6OS/c1-15-7-8-18(16(2)12-15)23-19(28)14-29-21-25-24-20(17-6-5-9-22-13-17)27(21)26-10-3-4-11-26/h3-13H,14H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGUDRTNBLAUNNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CN=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-dimethylphenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological effects, mechanisms of action, and potential therapeutic applications based on various research studies.

The molecular formula of the compound is C24H23N5OSC_{24}H_{23}N_5OS with a molecular weight of approximately 429.537 g/mol. The structure includes a triazole ring, which is known for its diverse biological activities, including antifungal and anticancer properties.

Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. In a study focusing on the synthesis of triazole derivatives, several compounds demonstrated strong antibacterial and antitubercular activities. The presence of the pyridine and triazole moieties in this compound suggests that it may possess similar antimicrobial effects due to its structural similarity to effective derivatives .

Anticancer Potential

The compound's potential as an anticancer agent has been explored through various in vitro studies. The triazole ring has been implicated in inhibiting cell proliferation in cancer cell lines. A study highlighted that certain triazole derivatives could inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells. This inhibition can lead to reduced tumor growth .

The proposed mechanism of action for this compound involves binding to specific enzymes such as DHFR and enoyl-acyl carrier protein (ACP) reductase. Molecular docking studies suggest that the compound interacts favorably with these targets, potentially leading to enhanced therapeutic efficacy against bacterial infections and cancer .

Case Study 1: Antibacterial Activity

A recent investigation into the antibacterial properties of triazole derivatives revealed that compounds similar to this compound showed promising results against multi-drug resistant strains of bacteria. The study utilized both minimum inhibitory concentration (MIC) assays and time-kill studies to evaluate efficacy .

CompoundMIC (µg/mL)Activity
Compound A16Moderate
N-(2,4-dimethylphenyl)...8Strong

Case Study 2: Anticancer Activity

In another study focused on cancer cell lines, this compound was evaluated for its cytotoxic effects. Results indicated a dose-dependent reduction in cell viability among treated cells compared to controls.

Concentration (µM)Cell Viability (%)
0100
1075
5050
10025

Comparison with Similar Compounds

Key Observations :

  • The pyridine ring position (3-yl vs. 4-yl) significantly influences electronic properties and binding interactions.
  • Substitutions on the phenyl group (e.g., 2,4-dimethyl vs. 2,5-dichloro) modulate lipophilicity and bioavailability. Chlorinated derivatives show enhanced membrane permeability but may increase toxicity .

Physicochemical and Spectral Properties

NMR Profiling

NMR data for structurally similar compounds reveal:

  • 1H-NMR : Protons on the triazole ring resonate at δ 7.8–8.2 ppm, while pyrrole/pyridine protons appear at δ 6.5–7.5 ppm. Substituents on the aryl group (e.g., methyl, ethoxy) cause upfield/downfield shifts in acetamide protons (δ 2.1–2.5 ppm for CH3) .
  • 13C-NMR : The carbonyl carbon (C=O) of the acetamide group appears at δ 168–172 ppm, while triazole carbons resonate at δ 145–160 ppm .

Thermal Stability

Melting points (MP) for analogues:

  • N-(2,5-dichlorophenyl) analogue: MP 117–118°C .
  • 5-(Pyridin-4-yl)-3-(methylsulfanyl) derivatives: MP 150–165°C .

The absence of MP data for the target compound suggests further experimental characterization is required.

Anti-exudative Activity

Pyrolin-containing triazole-acetamides (e.g., 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide) exhibit anti-exudative activity in rat models at 50–100 mg/kg doses . The target compound’s 2,4-dimethylphenyl group may enhance bioavailability, though specific data are lacking.

Antiviral Potential

Triazole-thiadiazole hybrids (e.g., 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles) inhibit cucumber mosaic virus (CMV) with IC50 values of 12–28 μM . The pyridin-3-yl and pyrrole groups in the target compound could improve binding to viral proteases.

Q & A

Q. Characterization methods :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent positions .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • Infrared Spectroscopy (IR) : Identifies functional groups like amide C=O (~1650 cm⁻¹) and triazole C=N (~1500 cm⁻¹) .

Basic: What are the primary biological activities explored for this compound?

Answer:
Triazole derivatives are studied for:

  • Antimicrobial activity : Evaluated via minimum inhibitory concentration (MIC) assays against bacterial/fungal strains .
  • Enzyme inhibition : Potential interactions with kinases or proteases are tested using fluorescence-based enzymatic assays .
  • Anticancer potential : Cytotoxicity is assessed via MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced: How can reaction conditions be optimized to improve synthesis yield and purity?

Answer:
Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution during thiolation .
  • Temperature control : Maintaining 60–80°C prevents side reactions (e.g., triazole ring decomposition) .
  • Catalysts : Zeolite (Y-H) or pyridine accelerates cyclization steps while reducing by-products .
  • Real-time monitoring : Thin-layer chromatography (TLC) or HPLC tracks reaction progress .

Advanced: How can computational methods predict and validate biological activity?

Answer:

  • PASS algorithm : Predicts potential biological targets (e.g., antimicrobial, anticancer) based on structural similarity to known bioactive compounds .
  • Molecular docking : Simulates binding interactions with targets like EGFR kinase (PDB ID: 1M17) to prioritize in vitro testing .
  • Molecular dynamics (MD) simulations : Assess stability of ligand-target complexes over 100-ns trajectories using AMBER or GROMACS .

Advanced: How should researchers resolve contradictions between predicted and observed biological activity?

Answer:

  • Re-evaluate computational assumptions : Adjust docking parameters (e.g., binding site flexibility, solvation effects) to better reflect experimental conditions .
  • Metabolic stability assays : Test compound stability in liver microsomes to rule out rapid degradation masking activity .
  • Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing pyrrole with furan) to isolate structure-activity relationships (SAR) .

Advanced: What advanced structural analysis techniques complement basic NMR/MS?

Answer:

  • X-ray crystallography : Resolves 3D conformation and intermolecular interactions (e.g., hydrogen bonding with pyridine N) .
  • LC-MS/MS : Quantifies trace impurities (<0.1%) using gradient elution and tandem MS .
  • DSC/TGA : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) assess thermal stability and polymorphic forms .

Advanced: How do functional groups influence bioactivity?

Answer:

  • Triazole core : Facilitates π-π stacking with aromatic residues in enzyme active sites .
  • Pyridin-3-yl group : Enhances solubility and hydrogen bonding via lone pairs on nitrogen .
  • Sulfanyl linkage : Modulates electron density, affecting redox potential and thiol-mediated cellular uptake .

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